molecular formula C13H24Cl2O2 B14389047 Decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester CAS No. 88606-79-5

Decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester

Cat. No.: B14389047
CAS No.: 88606-79-5
M. Wt: 283.2 g/mol
InChI Key: DCZQDOIFEIVJTB-UHFFFAOYSA-N
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Description

Decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester, also known as 1,3-dichloro-2-propyl decanoate, is an organic compound with the molecular formula C13H24Cl2O2. This compound is a derivative of decanoic acid, where the ester group is modified with chloro substituents. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of decanoic acid with 2-chloro-1-(chloromethyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield decanoic acid and 2-chloro-1-(chloromethyl)ethanol.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro groups under appropriate conditions.

Major Products

    Hydrolysis: Decanoic acid and 2-chloro-1-(chloromethyl)ethanol.

    Substitution: Depending on the nucleophile used, products can include amines or thiol derivatives of the ester.

Scientific Research Applications

Decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: Research into its potential as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester involves its reactivity as an ester and the presence of chloro substituents. The ester bond can be cleaved by hydrolysis, and the chloro groups can undergo substitution reactions. These properties make it a versatile compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Decanoic acid, ethyl ester: Similar ester structure but lacks chloro substituents.

    Decanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains hydroxyl groups instead of chloro groups.

Uniqueness

The presence of chloro substituents in decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester makes it more reactive in substitution reactions compared to its non-chlorinated counterparts. This unique feature allows for a broader range of chemical transformations and applications.

Properties

CAS No.

88606-79-5

Molecular Formula

C13H24Cl2O2

Molecular Weight

283.2 g/mol

IUPAC Name

1,3-dichloropropan-2-yl decanoate

InChI

InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h12H,2-11H2,1H3

InChI Key

DCZQDOIFEIVJTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC(CCl)CCl

Origin of Product

United States

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